Cas no 2779-74-0 (N-hydroxy-2-(4-methylphenyl)acetamide)

N-Hydroxy-2-(4-methylphenyl)acetamide is a synthetic organic compound featuring a hydroxamic acid functional group attached to a 4-methylphenylacetamide backbone. This structure imparts chelating properties, making it useful in coordination chemistry and as a potential intermediate in pharmaceutical synthesis. Its hydroxamic acid moiety enables strong metal-binding affinity, particularly for transition metals, suggesting applications in catalysis or metalloenzyme inhibition studies. The 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The compound's stability under physiological conditions and well-defined reactivity profile make it a valuable scaffold for medicinal chemistry research, particularly in developing enzyme inhibitors or metal-chelating therapeutics. Its crystalline form allows for precise characterization and handling in laboratory settings.
N-hydroxy-2-(4-methylphenyl)acetamide structure
2779-74-0 structure
商品名:N-hydroxy-2-(4-methylphenyl)acetamide
CAS番号:2779-74-0
MF:C9H11NO2
メガワット:165.189142465591
CID:4643666

N-hydroxy-2-(4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-hydroxy-2-(4-methylphenyl)acetamide
    • Benzeneacetamide, N-hydroxy-4-methyl-
    • インチ: 1S/C9H11NO2/c1-7-2-4-8(5-3-7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11)
    • InChIKey: QTKHIUNOPRTAMQ-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(NO)=O)=CC=C(C)C=C1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 155-157 °C

N-hydroxy-2-(4-methylphenyl)acetamide セキュリティ情報

N-hydroxy-2-(4-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C100173-5mg
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0
5mg
$ 50.00 2022-06-06
AN HUI ZE SHENG Technology Co., Ltd.
CB000203955-5g
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95+%
5g
¥7746.00 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01077475-5g
N-Hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95%
5g
¥4235.0 2023-03-20
Enamine
EN300-52837-2.5g
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95.0%
2.5g
$503.0 2025-03-21
Enamine
EN300-52837-10.0g
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95.0%
10.0g
$1101.0 2025-03-21
1PlusChem
1P019X7E-10g
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95%
10g
$1423.00 2024-05-07
A2B Chem LLC
AV41754-250mg
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95%
250mg
$132.00 2024-04-20
1PlusChem
1P019X7E-500mg
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95%
500mg
$264.00 2025-03-04
A2B Chem LLC
AV41754-2.5g
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95%
2.5g
$565.00 2024-04-20
A2B Chem LLC
AV41754-100mg
N-hydroxy-2-(4-methylphenyl)acetamide
2779-74-0 95%
100mg
$105.00 2024-04-20

N-hydroxy-2-(4-methylphenyl)acetamide 関連文献

N-hydroxy-2-(4-methylphenyl)acetamideに関する追加情報

Professional Introduction to N-hydroxy-2-(4-methylphenyl)acetamide (CAS No. 2779-74-0)

N-hydroxy-2-(4-methylphenyl)acetamide, with the chemical formula C9H11NO2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2779-74-0, has garnered considerable attention due to its versatile applications in drug development and molecular research. The structural integrity of this molecule, featuring a hydroxyl group and an amide functional group, makes it a valuable intermediate in synthesizing various pharmacologically active agents.

The amide moiety in N-hydroxy-2-(4-methylphenyl)acetamide plays a crucial role in modulating biological interactions. Amides are well-known for their stability and ability to participate in hydrogen bonding, which is essential for the design of bioactive molecules. In recent years, researchers have been exploring the potential of amide-based compounds in developing novel therapeutic agents targeting neurological disorders, inflammation, and infectious diseases. The presence of the hydroxyl group further enhances the reactivity of this compound, allowing for diverse chemical modifications that can fine-tune its pharmacological properties.

In the realm of drug discovery, N-hydroxy-2-(4-methylphenyl)acetamide has been utilized as a key intermediate in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, thereby modulating disease pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The methylphenyl group contributes to the lipophilicity of the molecule, which is a critical factor in drug absorption and distribution within the body.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of N-hydroxy-2-(4-methylphenyl)acetamide and its derivatives. Molecular docking simulations and virtual screening techniques have been employed to identify potential lead compounds with high affinity for target proteins. These computational methods have significantly reduced the time and cost associated with traditional high-throughput screening, accelerating the drug discovery process. The hydroxyl group's ability to form hydrogen bonds with polar residues in target proteins has been particularly exploited in these studies.

The synthesis of N-hydroxy-2-(4-methylphenyl)acetamide involves multi-step organic reactions that highlight its importance as a building block in pharmaceutical chemistry. One common synthetic route involves the reaction of 4-methylbenzoic acid with hydroxylamine hydrochloride followed by acetylation. This method underscores the compound's accessibility and utility in laboratory settings. Additionally, modern synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity.

The pharmacological profile of N-hydroxy-2-(4-methylphenyl)acetamide has been extensively studied in preclinical models. Research indicates that this compound exhibits moderate solubility in water and lipids, making it suitable for oral administration. Its amide group contributes to its stability under physiological conditions, ensuring prolonged activity at the site of action. Furthermore, studies have explored its potential as an anti-inflammatory agent by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

In conclusion, N-hydroxy-2-(4-methylphenyl)acetamide (CAS No. 2779-74-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable diverse applications in drug design and synthesis. As our understanding of molecular interactions continues to evolve, compounds like N-hydroxy-2-(4-methylphenyl)acetamide will remain at the forefront of innovation, offering new avenues for therapeutic intervention.

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